molecular formula C17H23N5O2S B2772708 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 840514-95-6

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2772708
CAS No.: 840514-95-6
M. Wt: 361.46
InChI Key: NKOKEPVALCPSMZ-UHFFFAOYSA-N
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Description

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms, and a cyclohexyl group, which is a six-membered ring structure. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole core. One common method is the cyclization of hydrazine derivatives with cyclohexyl isocyanate under acidic conditions. The resulting triazole intermediate is then reacted with 2-methoxyaniline and chloroacetyl chloride to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce nitro groups or other oxidized functionalities.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of hydroxyl or carboxyl groups.

  • Reduction: Conversion of nitro groups to amino groups.

  • Substitution: Introduction of different substituents on the triazole ring or the phenyl ring.

Scientific Research Applications

Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays or as a fluorescent marker.

Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

  • 4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide

  • 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]acetamide

  • 4-Amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

Uniqueness: 2-((4-amino-5-cyclohexyl-4H-1,2,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity compared to similar compounds without this group.

Properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2S/c1-24-14-10-6-5-9-13(14)19-15(23)11-25-17-21-20-16(22(17)18)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOKEPVALCPSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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